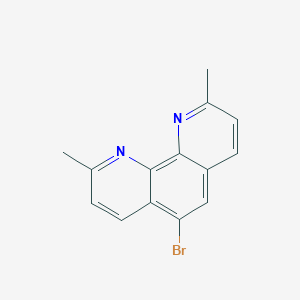

5-bromo-2,9-dimethyl-1,10-phenanthroline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,9-dimethyl-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c1-8-3-5-10-7-12(15)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTUXBIKBFITJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C3C(=C(C=C2C=C1)Br)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Substituted Phenanthroline Chemistry

1,10-Phenanthroline (B135089) and its derivatives are a well-established class of N-heterocyclic compounds that have been extensively studied in coordination chemistry. chim.itmdpi.com Their rigid, planar structure and the presence of two nitrogen atoms in a bidentate arrangement make them excellent chelating ligands for a wide range of metal ions. nih.govresearchgate.net The field of substituted phenanthroline chemistry focuses on the synthesis and application of phenanthroline molecules where hydrogen atoms on the aromatic rings are replaced with various functional groups. acs.orggfschemicals.com

These substitutions are a powerful tool for tuning the ligand's properties. By introducing different groups, researchers can systematically alter the ligand's steric bulk, electronic characteristics (basicity of the nitrogen atoms), solubility, and photophysical properties. nih.govgfschemicals.com This tunability is critical for designing metal complexes with specific functionalities for applications ranging from catalysis and materials science to analytical chemistry. nih.govresearchgate.netprinceton.edu 5-Bromo-2,9-dimethyl-1,10-phenanthroline is a prime example of a rationally designed substituted phenanthroline, where each substituent plays a crucial role in defining its chemical behavior. smolecule.com

Significance of Specific Substitution Patterns on Phenanthroline Scaffolds

The specific substitution pattern of 5-bromo-2,9-dimethyl-1,10-phenanthroline is central to its utility in advanced chemical research. The functional groups at the 2, 5, and 9 positions each contribute distinct effects:

Methyl Groups (at C2 and C9): The two methyl groups located adjacent to the nitrogen atoms introduce significant steric hindrance. This steric bulk can influence the coordination geometry of the resulting metal complexes, often preventing the formation of highly symmetric, saturated coordination spheres that might be observed with unsubstituted phenanthroline. uq.edu.au For example, with certain metal ions, this steric clash can favor the formation of complexes with lower coordination numbers or distorted geometries. researchgate.net This structural control is a key strategy in the design of catalysts, where the geometry around the metal center can dictate reactivity and selectivity. nih.gov

Bromo Group (at C5): The bromine atom at the 5-position primarily exerts a strong electron-withdrawing effect on the phenanthroline ring system. smolecule.comgfschemicals.com This electronic perturbation lowers the electron density on the nitrogen atoms, thereby modulating the ligand's basicity and its coordinating ability. The carbon-bromine bond also serves as a versatile synthetic handle. It is a reactive site for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of a wide array of other functional groups. nih.gov This synthetic accessibility enables the further fine-tuning of the ligand's properties for specific applications.

The combination of these steric and electronic influences makes this compound a unique ligand. smolecule.com Its derivatives have been used to create Schiff bases with sulfur-containing amines, demonstrating its role as a precursor to more complex chelating agents. researchgate.net

Overview of Research Trajectories for 5 Bromo 2,9 Dimethyl 1,10 Phenanthroline

Synthesis of this compound

The creation of this compound is a multi-step process that begins with the synthesis of its precursor, followed by a carefully controlled bromination reaction.

Precursor Synthesis from 2,9-Dimethyl-1,10-phenanthroline

The direct precursor for the title compound is 2,9-dimethyl-1,10-phenanthroline, commonly known as neocuproine (B1678164). wikipedia.org The synthesis of neocuproine can be achieved through established methods such as the Skraup reaction, which involves the reaction of 2-nitroaniline (B44862) with crotonaldehyde (B89634) diacetate. wikipedia.org An alternative, higher-yield synthesis involves the condensation of o-phenylenediamine (B120857) with m-nitrobenzenesulphonate and crotonaldehyde diacetate. wikipedia.org Neocuproine is a pale yellow solid that is slightly soluble in water but soluble in various organic solvents like ethanol (B145695), acetone, and benzene. wikipedia.orgfishersci.com This precursor serves as the foundational scaffold upon which the bromo-functionalization occurs. smolecule.com

Electrophilic Bromination Strategies and Mechanistic Insights

The introduction of a bromine atom at the 5-position of the 2,9-dimethyl-1,10-phenanthroline ring is accomplished through electrophilic aromatic substitution. smolecule.com A common strategy for the bromination of the parent 1,10-phenanthroline (B135089) ring system, which can be adapted for its dimethyl derivative, involves using bromine in the presence of oleum (B3057394) (fuming sulfuric acid). chemicalbook.com

Optimization of Reaction Conditions and Purification Techniques

The yield and purity of this compound are highly sensitive to the reaction parameters. chemicalbook.com Key variables that require careful optimization include:

Temperature: The reaction temperature must be carefully controlled to prevent over-bromination and other side reactions. chemicalbook.com

Reaction Time: A specific duration is necessary to ensure complete monosubstitution without promoting further reactions. chemicalbook.com

Reagent Stoichiometry: The amount of bromine used is critical; insufficient bromine will result in unreacted starting material, while an excess can lead to di-substituted products. chemicalbook.com

Following the reaction, a typical work-up procedure involves pouring the reaction mixture over ice, neutralizing it with a base like ammonium (B1175870) hydroxide, and then extracting the product with a suitable organic solvent such as chloroform. chemicalbook.com Further purification is generally required to isolate the high-purity product. smolecule.com Common purification techniques include:

Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as a mixture of hot diethyl ether and a minimal amount of dichloromethane. smolecule.comchemicalbook.com

Chromatography: Column chromatography is another effective method for separating the desired product from any remaining starting material or byproducts. smolecule.com

A study on the synthesis of Schiff bases from a related bromo-phenanthroline derivative noted a significant increase in yield when concentrated sulfuric acid was present during the condensation reaction, highlighting the impact of acidic conditions on the reactivity of such compounds. scirp.orgresearchgate.net

| Parameter | Condition | Rationale/Observation | Citation |

| Starting Material | 2,9-Dimethyl-1,10-phenanthroline | Precursor for bromination. | smolecule.com |

| Brominating Agent | Bromine (Br₂) in Oleum | Strong electrophilic conditions for aromatic bromination. | chemicalbook.com |

| Temperature Control | Slowly raised to 135 °C (for parent phenanthroline) | Higher temperatures can lead to di-bromination and oxidation. | chemicalbook.com |

| Purification | Extraction, Recrystallization, Chromatography | To remove unreacted starting material and byproducts. | smolecule.comchemicalbook.com |

Functionalization of the Methyl Groups at 2,9-Positions

The methyl groups at the 2 and 9 positions of the phenanthroline ring offer sites for further chemical modification, allowing for the synthesis of a variety of derivatives with tailored properties.

Halogenation Reactions and Halomethyl Derivative Synthesis

The methyl groups of 2,9-dimethyl-1,10-phenanthroline can be halogenated via free radical pathways. dtic.mil This transformation allows for the synthesis of robust ligands, as halogen substitution can enhance and prolong the activity of metal oxidation catalysts. dtic.mil

The synthesis of 2,9-bis(halomethyl)-1,10-phenanthrolines has been successfully achieved using N-halosuccinimide reagents. dtic.mil

Bromination: Treatment with N-bromosuccinimide (NBS) leads to the formation of 2,9-bis(tribromomethyl)-1,10-phenanthroline.

Chlorination: Similarly, reaction with N-chlorosuccinimide (NCS) yields 2,9-bis(trichloromethyl)-1,10-phenanthroline.

These reactions are typically carried out by refluxing the starting material with an excess of the halogenating agent in a solvent like chloroform. dtic.mil The resulting polyhalogenated derivatives can serve as intermediates for further transformations. For instance, 2,9-bis(trichloromethyl)-1,10-phenanthroline can be used in one-step syntheses to create oxidatively resistant fluoro- and partially reduced chloromethyl derivatives. dtic.mil

| Derivative | Reagent | Reaction Type | Citation |

| 2,9-Bis(tribromomethyl)-1,10-phenanthroline | N-Bromosuccinimide (NBS) | Free Radical Halogenation | dtic.mil |

| 2,9-Bis(trichloromethyl)-1,10-phenanthroline | N-Chlorosuccinimide (NCS) | Free Radical Halogenation | dtic.mil |

| Fluorinated Derivatives | SbF₃ (from trichloromethyl derivative) | Halogen Exchange | dtic.mil |

Mono-α-Functionalization Pathways

Achieving selective mono-functionalization of one of the methyl groups in 2,9-dimethyl-1,10-phenanthroline is a significant synthetic challenge. dtic.milacs.org Direct halogenation often leads to complex mixtures or the fully di-substituted product, even when using stoichiometric amounts of the halogenating agent. dtic.mil This suggests that the initial functionalization may activate the second methyl group or that the reaction conditions favor exhaustive substitution.

Despite these challenges, specific multi-step syntheses have been developed to achieve mono-functionalized methyl derivatives. dtic.mil These pathways require carefully designed synthetic routes to control the reactivity and achieve the desired selective modification at a single α-position. The development of such methods is crucial for creating asymmetric ligands and building blocks for more complex molecular architectures. acs.org

Transformations Involving the Phenanthroline Ring System

The inherent reactivity of the 1,10-phenanthroline nucleus, modified by its substituents, allows for targeted chemical transformations. These reactions are crucial for tuning the electronic and steric properties of the molecule.

Oxidation Reactions to Form Quinone Derivatives

The oxidation of this compound can lead to the formation of quinone derivatives, which are valuable intermediates in the synthesis of more complex heterocyclic systems. smolecule.com The oxidation of bromo-substituted phenanthrolines can be a complex process, with outcomes dependent on the specific reagents and reaction conditions. bohrium.com

A systematic investigation into the oxidation of various unsymmetrical bromo-phenanthrolines using a mixture of nitric acid and sulfuric acid has been conducted. bohrium.com In some cases, instead of the expected quinone, hydroxylation products may be obtained. bohrium.com For the parent 1,10-phenanthroline, elevated temperatures during bromination reactions can also result in the formation of 1,10-phenanthroline-5,6-dione, a quinone derivative. chemicalbook.com The synthesis of 1,10-phenanthroline-5,6-quinone from 1,10-phenanthroline has been achieved through a multi-step process involving nitration and subsequent amination, followed by oxidation. semanticscholar.org These quinones serve as precursors to new heterocyclic systems like dipyrido[3,2-a:2',3'-c]phenazine. semanticscholar.org

Table 1: Oxidation Reaction Conditions and Products

| Starting Material | Reagents | Conditions | Product(s) | Reference |

| Bromo-phenanthroline | HNO₃, H₂SO₄, KBr | Varies | Bromo-phenanthroline diones, Hydroxylation products | bohrium.com |

| 1,10-Phenanthroline | Bromine, Oleum | High Temperature | 1,10-Phenanthroline-5,6-dione | chemicalbook.com |

| 5-Amino-1,10-phenanthroline | Oxidizing Agent | Standard | 1,10-Phenanthroline-5,6-quinone | semanticscholar.org |

Direct C-H Functionalization Methods (e.g., Dicarbamoylations)

Direct C-H functionalization represents a powerful and efficient strategy for modifying the phenanthroline scaffold, avoiding lengthy multi-step synthetic sequences. acs.orgacs.org A notable example is the direct dicarbamoylation of the phenanthroline ring at the 2- and 9-positions. Researchers have developed a metal-free, light-free, and catalyst-free Minisci-type reaction for this purpose. acs.orgacs.org

This method allows for the installation of primary, secondary, and tertiary amides directly onto the phenanthroline core. acs.orgacs.org The reaction is typically carried out using an appropriate carbamoyl (B1232498) precursor and an oxidant like ammonium persulfate in a solvent such as a DMSO/water mixture. acs.org This approach significantly improves the efficiency of synthesizing 2,9-dicarbamoylated phenanthrolines, which are important ligands for applications like nuclear waste management. acs.orgacs.org The reaction proceeds via the formation of a carbamoyl radical which then adds to the activated phenanthroline substrate. acs.org While this method has been demonstrated on a range of substituted phenanthrolines, its application provides a direct route to functionalize the C-H bonds of derivatives like this compound. acs.orgacs.org

Derivatization for Ligand Scaffolds

The methyl groups at the 2- and 9-positions of this compound are key functional handles for elaboration into more complex ligand structures, particularly those involving aldehyde and Schiff base functionalities.

Synthesis of 5-Bromo-1,10-phenanthroline-2,9-dicarboxaldehydes

The conversion of the 2,9-dimethyl groups to aldehyde functions is a critical step in creating versatile phenanthroline-based ligands. This transformation is typically achieved through oxidation. The synthesis of 5-bromo-1,10-phenanthroline-2,9-dicarboxaldehyde starts from this compound. researchgate.netscirp.org

A common method for this oxidation involves using selenium dioxide (SeO₂) in a solvent like dioxane with a small amount of water, heated under reflux. asianpubs.org This method is effective for converting the methyl groups of neocuproine (2,9-dimethyl-1,10-phenanthroline) and its derivatives into the corresponding dialdehydes. researchgate.netasianpubs.org The resulting 5-bromo-1,10-phenanthroline-2,9-dicarboxaldehyde is a key building block for further reactions. researchgate.netscirp.org

Table 2: Synthesis of 5-Bromo-1,10-phenanthroline-2,9-dicarboxaldehyde

| Starting Material | Reagent | Solvent | Condition | Product | Reference |

| 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) | Selenium Dioxide | Dioxane/Water | Reflux | 1,10-Phenanthroline-2,9-dicarbaldehyde | asianpubs.org |

| This compound | Selenium Dioxide | Dioxane/Water | Reflux | 5-Bromo-1,10-phenanthroline-2,9-dicarboxaldehyde | researchgate.netscirp.org |

Condensation Reactions for Schiff Base Formation

The dialdehyde (B1249045) derivative, 5-bromo-1,10-phenanthroline-2,9-dicarboxaldehyde, readily undergoes condensation reactions with primary amines to form Schiff bases (or imines). These reactions create multidentate ligands that incorporate new donor atoms, significantly expanding the coordination chemistry of the phenanthroline scaffold. researchgate.netscirp.org

Research has shown the successful synthesis of eight new Schiff bases by reacting 5-bromo-1,10-phenanthroline-2,9-dicarboxaldehyde with various sulfur-containing amines, such as thiosemicarbazide, S-alkyl/aryl dithiocarbazates, and 2-mercaptoaniline. researchgate.netscirp.org The reactions are typically carried out by refluxing the dialdehyde and the amine in a suitable solvent. researchgate.net A significant increase in the yield of the resulting Schiff bases was observed when the condensation was performed in the presence of a catalytic amount of concentrated sulfuric acid. researchgate.netscirp.org These Schiff base ligands, featuring N and S donor atoms, are of considerable interest for their potential applications in medicinal and coordination chemistry. researchgate.netnih.gov

Table 3: Schiff Base Formation Data

| Aldehyde Reactant | Amine Reactant | Catalyst | Yield Improvement with Catalyst | Resulting Ligand Type | Reference |

| 5-Bromo-1,10-phenanthroline-2,9-dicarboxaldehyde | Thiosemicarbazide | H₂SO₄ | Significant Increase | Bis-thiosemicarbazone | researchgate.netscirp.org |

| 5-Bromo-1,10-phenanthroline-2,9-dicarboxaldehyde | S-Alkyl/Aryl Dithiocarbazates | H₂SO₄ | Significant Increase | Bis-dithiocarbazate | researchgate.netscirp.org |

| 5-Bromo-1,10-phenanthroline-2,9-dicarboxaldehyde | 2-Mercaptoaniline | H₂SO₄ | Significant Increase | Bis-imine | researchgate.netscirp.org |

Ligand Properties and Electronic Effects of Substituents

The chemical reactivity and coordinating ability of this compound are fundamentally governed by the interplay of its constituent functional groups. The phenanthroline backbone provides the essential nitrogen donor atoms for chelation, while the bromine and methyl groups impart distinct electronic and steric characteristics.

Role of Bromine Atom in Electron-Withdrawing Characteristics

The bromine atom located at the 5-position of the phenanthroline ring plays a crucial role in modifying the ligand's electronic properties. Due to its electronegativity, the bromine atom acts as an electron-withdrawing group, pulling electron density away from the aromatic ring system through an inductive effect. smolecule.comnih.gov This reduction in electron density on the phenanthroline skeleton has a direct impact on the basicity and donor strength of the nitrogen atoms. nih.gov The enhanced electron-withdrawing nature of the ligand makes it a valuable component in various chemical applications where modulation of electronic properties is desired. smolecule.com Studies on related substituted phenanthroline ligands have shown that the affinity for metal ions can be inversely related to the electron-withdrawing ability of the substituent. nih.gov

Influence of Methyl Groups on Steric Hindrance and Chelation

Positioned adjacent to the nitrogen donor atoms, the two methyl groups at the 2 and 9 positions introduce significant steric bulk. smolecule.com This steric hindrance influences the geometry of the resulting metal complexes and their stability. While the phenanthroline core dictates the primary chelation, the methyl groups can affect how easily the ligand dissociates from a metal center. nih.gov For instance, in copper(II) complexes, the presence of these di-substituted methyl groups in the related 2,9-dimethyl-1,10-phenanthroline ligand was found to facilitate its dissociation compared to the unsubstituted phenanthroline. nih.gov This steric effect is a critical design element, as it can be exploited to control the dynamic behavior and reactivity of coordination complexes, such as preventing the formation of certain isomers or influencing ligand exchange equilibria in solution. acs.org

Complexation with Transition Metal Ions

As a chelating agent, this compound readily forms stable coordination complexes with a variety of transition metal ions. smolecule.com Its unique combination of steric and electronic features makes it a versatile ligand in the design of complex molecular architectures.

Formation of Coordination Complexes with Metal Ions (e.g., Ni(II), Cu(II), Ag(I), Fe(II))

Research has demonstrated the successful complexation of this compound and its close relatives with several transition metal ions. It is known to form stable complexes with copper(II) and silver(I). smolecule.com Furthermore, it has been explicitly used in the synthesis of copper(I) complexes. researchgate.netacs.org The broader family of 2,9-dimethyl-1,10-phenanthroline ligands has been shown to form complexes with nickel(II) and is used in catalytic applications. researchgate.net The general 1,10-phenanthroline scaffold is also a well-established ligand for iron(II). chim.it

| Metal Ion | Complex Formation Demonstrated |

| Cu(I) | Yes researchgate.netacs.org |

| Cu(II) | Yes smolecule.com |

| Ag(I) | Yes smolecule.com |

| Ni(II) | Yes (with related 2,9-dimethylphenanthroline ligands) researchgate.net |

| Fe(II) | Yes (with related phenanthroline ligands) chim.it |

Synthesis and Characterization of Homo- and Heteroleptic Complexes

The versatility of this compound extends to the formation of both homoleptic and heteroleptic complexes. Homoleptic complexes are those in which only one type of ligand is coordinated to the central metal ion, while heteroleptic complexes contain multiple different ligands.

Homoleptic Complexes: The synthesis of the homoleptic copper(I) complex, [Cu(Br-dmp)₂]PF₆, has been reported. acs.org The procedure involves dissolving this compound (Br-dmp) in ethanol and adding a solution of Cu(CH₃CN)₄PF₆ in acetonitrile. The resulting red solution yields the desired complex, which can be isolated and characterized. acs.org

Heteroleptic Complexes: This ligand is also employed in the synthesis of heteroleptic copper(I) diimine complexes. researchgate.net These are often created alongside an "anchoring ligand" for specific applications. researchgate.net The synthesis and characterization of such complexes are crucial for understanding their optical and electrochemical properties. researchgate.netacs.org

Mixed-Ligand Architectures and Their Preparative Chemistry

The creation of mixed-ligand, or heteroleptic, complexes presents unique synthetic challenges and opportunities. The preparative chemistry often has to account for issues like ligand scrambling, where a mixture of homoleptic and heteroleptic species forms in solution. researchgate.net

Several strategies are employed to control the formation of desired mixed-ligand architectures:

Use of Bulky Ligands: One approach to favor the formation of heteroleptic complexes is to use particularly bulky ligands that are too sterically hindered to form stable homoleptic complexes on their own. acs.org

Stepwise Synthesis: Mixed-ligand copper(II) complexes with the related 2,9-dimethyl-1,10-phenanthroline ligand have been synthesized by first reacting the copper(II) salt with a primary tridentate ligand, followed by the addition of the phenanthroline co-ligand. nih.gov

Ligand Exchange Dynamics: The stability of heteroleptic complexes can be highly dependent on the solvent and the other ligands involved. Complexes that are stable in the solid state may undergo dynamic ligand exchange in solution, leading to an equilibrium between homoleptic and heteroleptic species. acs.org

Structural Elucidation of Metal-Ligand Complexes

While specific crystal structures of metal complexes containing the This compound ligand are not extensively reported in publicly accessible literature, a wealth of information is available for the closely related, non-brominated parent ligand, 2,9-dimethyl-1,10-phenanthroline (dmphen). The structural principles derived from these analogous complexes provide a strong foundation for understanding and predicting the behavior of their 5-bromo counterparts. The introduction of a bromine atom at the 5-position is anticipated to introduce electronic and steric perturbations that could subtly influence the resulting coordination geometries and intermolecular interactions.

X-ray crystallography has been instrumental in characterizing a variety of coordination compounds formed with substituted phenanthroline ligands. For instance, the structures of numerous complexes with the parent ligand, 1,10-phenanthroline , have been determined, revealing a range of coordination modes and geometries. nih.gov Similarly, extensive crystallographic studies have been conducted on complexes of 2,9-dimethyl-1,10-phenanthroline , providing valuable insights into how the methyl groups at the 2 and 9 positions influence the coordination sphere of the metal ion.

In a representative example, the reaction of equimolar amounts of zinc bromide and 2,9-dimethyl-1,10-phenanthroline in methanol (B129727) yields the complex [ZnBr₂(C₁₄H₁₂N₂)]. smolecule.com Single-crystal X-ray diffraction analysis of this compound provides unambiguous evidence of its molecular structure. Likewise, a cadmium complex, [CdI₂(C₁₄H₁₂N₂)], has been synthesized and its structure elucidated by X-ray crystallography, revealing the coordination environment around the cadmium(II) ion. nih.gov

The synthesis of nickel complexes with 2,9-disubstituted-1,10-phenanthroline ligands has also been reported, with the molecular structure of one such complex being confirmed by X-ray crystal diffraction analysis. researchgate.net These studies typically provide detailed crystallographic data, including unit cell parameters and selected bond lengths and angles, which are crucial for a comprehensive understanding of the complex's structure. For example, the crystal structure of a lead(II) bromide complex with 2,9-dimethyl-1,10-phenanthroline , [PbBr₂(C₁₄H₁₂N₂)]n, has been determined, providing precise measurements of the Pb-Br and Pb-N bond distances. nih.gov

Table 1: Representative Crystallographic Data for a Metal Complex of 2,9-dimethyl-1,10-phenanthroline

| Parameter | [PbBr₂(C₁₄H₁₂N₂)]n nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 18.3852 (13) |

| b (Å) | 11.8312 (5) |

| c (Å) | 7.4609 (5) |

| **β (°) ** | 112.346 (8) |

| **V (ų) ** | 1501.02 (16) |

| Z | 4 |

The coordination geometry of a metal ion in a complex is dictated by several factors, including the size and electronic configuration of the metal ion, the nature of the ligand, and the steric constraints imposed by the ligand. The 2,9-dimethyl-1,10-phenanthroline ligand, due to the steric hindrance from the methyl groups flanking the nitrogen donor atoms, often favors the formation of distorted tetrahedral or five-coordinate geometries with metal ions.

For example, in the complex [ZnBr₂(C₁₄H₁₂N₂)], the Zn(II) ion is coordinated in a distorted tetrahedral environment by the two nitrogen atoms of the chelating 2,9-dimethyl-1,10-phenanthroline ligand and two bromide ions. smolecule.com Similarly, the cadmium complex [CdI₂(C₁₄H₁₂N₂)] exhibits a distorted tetrahedral geometry around the Cd(II) atom, which is coordinated to two nitrogen atoms from the dmphen ligand and two iodide ions. nih.gov

In some cases, higher coordination numbers are observed, leading to geometries such as square pyramidal or distorted octahedral. For instance, two copper(II) complexes containing acetylacetonate (B107027) and either 1,10-phenanthroline or 2,9-dimethyl-1,10-phenanthroline with a nitrate (B79036) counterion both exhibit an approximate square-pyramidal coordination geometry. researchgate.net A lead(II) complex with 2,9-dimethyl-1,10-phenanthroline , [PbBr₂(C₁₄H₁₂N₂)]n, displays a distorted octahedral geometry around the Pb(II) atom. nih.gov The presence of the bromine atom in This compound is not expected to drastically alter these preferred geometries, although it may cause minor distortions in bond angles and lengths due to its electronic influence.

Table 2: Selected Bond Lengths and Angles for a Metal Complex of 2,9-dimethyl-1,10-phenanthroline

| Feature | [PbBr₂(C₁₄H₁₂N₂)]n nih.gov |

|---|---|

| Coordination Geometry | Distorted Octahedral |

| Pb-Br Bond Lengths (Å) | 2.9562 (5), 3.2594 (5) |

| Pb-N Bond Lengths (Å) | Not specified |

| Br-Pb-Br Angle (°) | Not specified |

| N-Pb-N Angle (°) | Not specified |

The packing of metal complexes in the solid state is governed by a variety of non-covalent intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. The planar aromatic nature of the phenanthroline ring system makes it highly amenable to π-π stacking interactions, which play a crucial role in stabilizing the crystal lattice.

In the crystal structure of [ZnBr₂(C₁₄H₁₂N₂)], intermolecular π-π stacking is observed between adjacent phenanthroline units, with centroid-centroid distances of 3.594 (3) and 3.652 (3) Å. smolecule.com Similarly, in the cadmium complex [CdI₂(C₁₄H₁₂N₂)], inversion-related molecules interact along the c-axis direction through π-π stacking interactions between the phenanthroline ring systems, with centroid-centroid distances of 3.707 (9) and 3.597 (10) Å. nih.gov These distances are well within the range considered significant for π-π interactions (typically less than 3.8 Å).

The presence of a bromine atom on the phenanthroline ring in This compound could potentially influence these stacking interactions. The electron-withdrawing nature of the bromine atom can affect the electron density of the aromatic system, possibly leading to stronger or altered π-π stacking arrangements. Additionally, halogen bonding, a non-covalent interaction involving the bromine atom, could provide another stabilizing force within the crystal lattice. In a rhenium(I) complex containing a brominated ligand, C-H···Br interactions were observed, highlighting the potential for such interactions to influence crystal packing. acs.org

Catalytic Applications of Metal Complexes Incorporating 5 Bromo 2,9 Dimethyl 1,10 Phenanthroline

Homogeneous Catalysis Pathways

Metal complexes of 5-bromo-2,9-dimethyl-1,10-phenanthroline are recognized for their potential in homogeneous catalysis, where the catalyst and reactants exist in the same phase. smolecule.com The catalytic utility of these complexes stems from the unique combination of substituents on the phenanthroline ring. The methyl groups at the 2 and 9 positions introduce significant steric hindrance around the metal center, which can influence the coordination geometry and the accessibility of the catalytic site. This steric bulk can be advantageous in controlling the selectivity of a reaction by directing the approach of substrates.

The bromine atom at the 5-position, being an electron-withdrawing group, modulates the electronic properties of the ligand. This electronic effect is transmitted to the metal center, influencing its redox potential and, consequently, its reactivity in catalytic cycles that involve changes in the metal's oxidation state. While the general applicability of phenanthroline complexes in various catalytic transformations such as cross-coupling reactions is well-established, specific studies detailing the catalytic pathways for complexes of this compound are not extensively documented in the current literature. However, it is understood that this ligand can form stable complexes with various transition metals, including copper(II) and silver(I), which are crucial for their potential catalytic applications. smolecule.com

Metal Oxidation Catalysis and Ligand Robustness

In the realm of metal-catalyzed oxidation reactions, the stability of the ligand under oxidative conditions is of paramount importance. The introduction of a halogen, such as bromine, onto the phenanthroline scaffold is a known strategy to enhance the robustness of the ligand. Halogenated phenanthrolines are generally more resistant to oxidative degradation, which can prolong the lifetime and efficiency of the catalyst. The electron-withdrawing nature of the bromine atom in this compound can make the corresponding metal complexes more resistant to oxidation.

Copper-phenanthroline complexes, in particular, have been investigated as catalysts for a variety of oxidation reactions. nih.gov These complexes can activate oxidants like hydrogen peroxide for the oxidation of various organic substrates. The catalytic cycle often involves the generation of reactive oxygen species. While specific studies on the use of this compound complexes in oxidation catalysis are limited, the known stability of halogenated phenanthrolines suggests their potential in this area.

Photoredox Catalysis and Photoinduced Transformations

The unique photophysical properties of metal-phenanthroline complexes have led to their widespread use in photoredox catalysis, where visible light is used to drive chemical reactions. Ruthenium(II) and copper(I) complexes with substituted phenanthroline ligands are prominent examples of photocatalysts. These complexes can absorb visible light to reach an excited state with altered redox properties, enabling them to participate in single-electron transfer processes with organic substrates.

A notable example of a photoinduced transformation involving a related compound is the photoredox-catalyzed phosphonylation of bromo-substituted 1,10-phenanthrolines. In a study, 5-bromo-1,10-phenanthroline (B1267314) was successfully converted to its corresponding phosphonate (B1237965) derivative under visible light irradiation using an organic dye as the photocatalyst. mdpi.comresearchgate.net The reaction proceeds under mild, transition-metal-free conditions. mdpi.com The efficiency of this transformation is dependent on the position of the bromine atom on the phenanthroline ring. mdpi.com

| Substrate | Photocatalyst | Solvent | Irradiation Source | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-1,10-phenanthroline | Eosin Y | DMSO | Blue LEDs (450 nm) | 38 | 51 | mdpi.com |

While this study did not use the 2,9-dimethyl derivative, it highlights the potential of the bromo-phenanthroline core in photoredox transformations. The introduction of methyl groups at the 2 and 9 positions would likely influence the photophysical properties of the resulting metal complexes, such as their absorption and emission characteristics, as well as their excited-state lifetimes, which are critical parameters in photocatalysis.

Investigation of Structure-Activity Relationships in Catalytic Systems

The catalytic performance of metal complexes is intricately linked to the structure of the coordinating ligands. In the case of this compound, the substituents play a crucial role in defining the structure-activity relationship.

Steric Effects: The methyl groups at the 2 and 9 positions are located adjacent to the nitrogen donor atoms. This proximity creates significant steric hindrance around the metal center. This steric bulk can prevent the coordination of multiple ligands or bulky substrates, thereby influencing the coordination number and geometry of the complex. In some catalytic applications, this can lead to enhanced selectivity. However, excessive steric hindrance can also impede substrate binding and reduce catalytic activity. researchgate.net

Electronic Effects: The bromine atom at the 5-position is an electron-withdrawing group. This has a notable electronic influence on the phenanthroline ring system, reducing the electron density on the nitrogen atoms. smolecule.com This, in turn, affects the strength of the metal-ligand bond and the redox potential of the metal center. A more electron-deficient metal center can be more difficult to oxidize, which can be beneficial in certain catalytic cycles.

Spectroscopic and Electrochemical Characterization of 5 Bromo 2,9 Dimethyl 1,10 Phenanthroline Systems

Electronic Absorption and Emission Spectroscopy

The electronic spectroscopy of 5-bromo-2,9-dimethyl-1,10-phenanthroline and its coordination compounds is characterized by distinct transitions that are sensitive to the molecular environment and the presence of a metal center. These transitions are fundamental to understanding the photophysical potential of these systems.

Ligand-Centered (LC) Electronic Transitions

The 1,10-phenanthroline (B135089) (phen) core is a rigid, aromatic system that gives rise to characteristic absorption bands in the ultraviolet (UV) region. rsc.org These bands are attributed to spin-allowed π → π* electronic transitions within the ligand's delocalized system. For the parent 2,9-dimethyl-1,10-phenanthroline (dmphen), these ligand-centered (LC) transitions are well-documented. nih.gov

The introduction of a bromine atom at the 5-position of the dmphen scaffold, creating this compound, is expected to modulate these transitions. The bromine atom acts as an electron-withdrawing group through induction, which can influence the energy levels of the π and π* orbitals. smolecule.com This substitution typically results in shifts in the absorption maxima. While specific spectral data for the free this compound ligand are not extensively published, the absorption spectra of its metal complexes show intense bands in the UV region, which are assigned to these LC π → π* transitions. acs.org For example, in silver(I) complexes with similar substituted phenanthroline ligands, strong absorption bands observed around 240 nm are attributed to these LC transitions. nih.gov

Metal-to-Ligand Charge Transfer (MLCT) Characteristics in Complexes

Upon coordination to a transition metal, such as copper(I), new absorption bands appear in the visible region of the spectrum. These are typically assigned as metal-to-ligand charge transfer (MLCT) transitions, involving the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital (d → π*). nih.gov In the case of homoleptic copper(I) complexes with the general formula [Cu(N^N)₂]⁺, these MLCT bands are broad and span a wide portion of the visible spectrum. colab.ws

For complexes of this compound, the electronic nature of the ligand is crucial. The presence of two methyl groups in the 2 and 9 positions creates significant steric hindrance around the metal center. colab.ws This steric bulk forces a distorted tetrahedral geometry in Cu(I) complexes, which is critical for their photophysical properties. colab.ws The bromine substituent at the 5-position further modifies the electronic landscape. As an electron-withdrawing group, it lowers the energy of the ligand's π* orbitals. smolecule.com This stabilization is expected to cause a red-shift (bathochromic shift) in the MLCT absorption band compared to the unsubstituted dmphen analogue, as the energy gap between the metal d-orbitals and the ligand π*-orbitals is reduced. Theoretical investigations on related [Cu(2,9-(X)₂-phen)₂]⁺ complexes (where X=Br) support the significant influence of halogen substituents on the electronic structure. colab.ws

Table 1: Comparison of MLCT Absorption Maxima for Related Copper(I) Phenanthroline Complexes

| Complex | MLCT Absorption Maximum (λmax, nm) | Solvent | Reference |

|---|---|---|---|

| [Cu(dmp)₂]⁺ | ~450 | CH₂Cl₂ | colab.ws |

| [Cu(dipp)₂]⁺ | 453 | DCM | colab.ws |

| [Cu(dtbp)₂]⁺ | 425 | DCM | colab.ws |

Note: dmp = 2,9-dimethyl-1,10-phenanthroline; dipp = 2,9-diisopropyl-1,10-phenanthroline; dtbp = 2,9-di-tert-butyl-1,10-phenanthroline. Data for the specific 5-bromo derivative is not available and is shown for comparison.

Determination of Photoluminescence Quantum Yields and Excited-State Lifetimes

The photoluminescence quantum yield (ΦPL) and excited-state lifetime (τ) are critical parameters that quantify the efficiency and temporal dynamics of the emission process. For copper(I) phenanthroline complexes, these properties are highly dependent on the ligand structure. colab.ws The bulky 2,9-dimethyl substituents are essential for achieving room-temperature luminescence in solution by preventing the excited-state flattening distortion that would otherwise lead to rapid non-radiative decay. colab.wsnih.gov

While specific experimental values for complexes of this compound are not prominently reported, the influence of a heavy atom like bromine is well-understood. The "heavy-atom effect" typically enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This can have competing effects: while it populates the emissive triplet state, it can also increase the rate of non-radiative decay from this state, potentially lowering the quantum yield and shortening the lifetime. However, in the context of TADF, enhanced spin-orbit coupling can also influence the rate of reverse intersystem crossing (kRISC).

Table 2: Photophysical Data for Benchmark Copper(I) Phenanthroline Complexes in Dichloromethane (CH₂Cl₂)

| Complex | Emission Maximum (λem, nm) | Quantum Yield (ΦPL) | Lifetime (τ, ns) | Reference |

|---|---|---|---|---|

| [Cu(dmp)₂]⁺ | ~730 | ~0.0002 | ~55 | colab.ws |

| [Cu(dpp)₂]⁺ | 735 | 0.0012 | 140 |

Note: dmp = 2,9-dimethyl-1,10-phenanthroline; dpp = 2,9-diphenyl-1,10-phenanthroline. These values provide a baseline for understanding the photophysics of this class of complexes.

Thermally Activated Delayed Fluorescence (TADF) in Luminescent Systems

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, a phenomenon of great interest for applications like organic light-emitting diodes (OLEDs). This process is efficient in molecules with a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE(S₁-T₁)). Copper(I) complexes are prominent candidates for TADF because the MLCT excited states can exhibit the necessary small S₁-T₁ splitting. nih.gov

Electrochemical Properties

The electrochemical behavior of this compound systems, particularly their redox properties, provides insight into the stability of different oxidation states and the electronic influence of the ligand.

Cyclic Voltammetry Studies of Redox Behavior

Cyclic voltammetry is a powerful technique for investigating the redox processes of metal complexes. For copper-phenanthroline complexes, the Cu(II)/Cu(I) redox couple is of primary interest. Studies on a range of copper(II) complexes with various substituted phenanthrolines in dimethylformamide have shown that the nature of the substituents strongly affects the formal potential of this couple. nih.gov

For a complex of this compound, the electrochemical properties are predicted to be influenced by the strong electron-withdrawing nature of the bromine substituent. smolecule.com This effect would make the ligand π* orbitals more accessible, thereby making the reduction of the ligand easier. Conversely, it would make the oxidation of the metal center more difficult. Therefore, for a [Cu(5-bromo-dmphen)₂]²⁺/[Cu(5-bromo-dmphen)₂]⁺ couple, one would expect a positive shift in the redox potential compared to the unsubstituted [Cu(dmphen)₂]²⁺/[Cu(dmphen)₂]⁺ couple, indicating that the Cu(I) state is destabilized relative to the Cu(II) state. This is consistent with the general observation that electron-withdrawing substituents on the phenanthroline ligand make the copper(I) center easier to oxidize (or the copper(II) center harder to reduce). nih.gov

Analysis of Oxidation and Reduction Potentials

The electrochemical behavior of this compound is dictated by the electronic effects of its substituents. The bromine atom at the 5-position acts as an electron-withdrawing group, which impacts the electron density of the phenanthroline ring system. smolecule.com This modification is expected to make the compound more resistant to oxidation compared to its non-brominated counterpart, 2,9-dimethyl-1,10-phenanthroline. Conversely, the methyl groups at the 2- and 9-positions are electron-donating, which would have an opposing effect.

In the context of metal complexes, these electronic effects are crucial. The electron-withdrawing nature of the bromine can modulate the coordinating ability of the ligand, thereby affecting the stability and redox properties of the resulting metal complexes. smolecule.com For example, metal complexes incorporating this ligand may exhibit higher oxidation potentials compared to complexes with unsubstituted phenanthroline ligands.

Advanced Spectroscopic Techniques for Structural and Electronic Characterization

The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The carbons directly bonded to the bromine and nitrogen atoms, as well as the methyl carbons, would have characteristic chemical shifts.

To illustrate the expected spectral features, the following table presents ¹H and ¹³C NMR data for the related compounds 5-bromo-1,10-phenanthroline (B1267314) and 2,9-dibutyl-5-bromo-1,10-phenanthroline.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-bromo-1,10-phenanthroline | CDCl₃ | 9.22 (td, J = 4.5, 1.7 Hz, 2H), 8.69 (dd, J = 8.3, 1.6 Hz, 1H), 8.20 (dd, J = 8.1, 1.6 Hz, 1H), 8.17 (s, 1H), 7.71 (ddd, J = 37.5, 8.2, 4.3 Hz, 2H) | 150.91, 150.71, 146.64, 145.66, 135.93, 135.10, 129.66, 128.81, 127.90, 123.83, 123.67, 120.80 |

| 2,9-dibutyl-5-bromo-1,10-phenanthroline | CDCl₃ | Specific assignments not provided in the source material. | Specific assignments not provided in the source material. |

This table is based on data for analogous compounds and is intended to be illustrative. rsc.org

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for providing the exact mass, which aids in confirming the molecular formula.

The theoretical exact mass of this compound (C₁₄H₁₁BrN₂) can be calculated and compared with experimental data. The presence of bromine would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

While a detailed experimental mass spectrum for the free ligand is not provided in the available literature, the expected molecular ion peaks would be centered around m/z 286 and 288. For instance, electrospray ionization mass spectrometry (ESI-MS) of the related 5-bromo-1,10-phenanthroline shows a molecular ion peak (M+) at m/z 258.99. rsc.org

| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Calculated Monoisotopic Mass (m/z) |

| This compound | C₁₄H₁₁BrN₂ | 286.0106 | 286.0106 |

Data sourced from chemical databases. smolecule.com

Materials Science and Supramolecular Chemistry Applications

Development of Ligands for Advanced Functional Materials

The 5-bromo-2,9-dimethyl-1,10-phenanthroline molecule is a versatile chelating agent, or ligand, used in coordination chemistry to form stable complexes with various metal ions. The functionalization of the phenanthroline core, particularly through its bromine substituent, is instrumental in designing novel materials with tailored photophysical and electrochemical properties. The bromine atom acts as an electron-withdrawing group, which decreases the electron density on the phenanthroline ring system. This modification impacts the ligand's ability to donate electrons to a metal center, which can result in metal complexes with higher oxidation potentials compared to those with electron-donating groups.

The methyl groups at the 2 and 9 positions introduce significant steric hindrance around the nitrogen donor atoms. This steric effect influences the coordination geometry of the resulting metal complexes, often favoring specific stereochemistries. This structural control is crucial for applications in catalysis and materials science. Furthermore, the carbon-halogen bond at the 5-position serves as a reactive site for synthetic transformations, such as cross-coupling reactions. This allows for the straightforward introduction of other functional groups, enabling chemists to fine-tune the electronic and steric properties of the ligand for specific applications. Research has also demonstrated the use of related substituted phenanthroline dialdehydes, such as those derived from 5-bromo-1,10-phenanthroline (B1267314), to synthesize more complex Schiff base ligands. researchgate.net

| Substituent Group | Position | Effect on Ligand Properties | Resulting Complex Characteristics |

|---|---|---|---|

| Bromo (-Br) | 5-position | Electron-withdrawing; reduces electron density on the ring. Serves as a reactive site for further functionalization. | Leads to metal complexes with higher oxidation potentials. Allows for fine-tuning of electronic and steric properties. |

| Methyl (-CH₃) | 2,9-positions | Electron-donating (weak). Introduces steric hindrance near nitrogen atoms. nih.gov | Can lead to more stable metal complexes with lower oxidation potentials. Influences coordination geometry and selectivity. researchgate.net |

Incorporation into Supramolecular Assemblies and Self-Assembly Processes

The rigid and planar structure of the phenanthroline core makes it an ideal building block for constructing complex supramolecular architectures. Through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and metal-ligand coordination, this compound and its derivatives can participate in self-assembly processes. These processes lead to the formation of highly ordered structures like molecular cages, helicates, catenanes, and rotaxanes.

Studies on related phenanthroline compounds have demonstrated this principle effectively. For instance, novel molecular complexes of 1,10-phenanthroline (B135089) and 5-amino-1,10-phenanthroline have been synthesized through self-assembly processes, showcasing the ability of these systems to form intricate structures. nih.gov The ability to tune the intermolecular forces is key; research has shown that phenanthroline ligands can be used to create organogels and mesophases where the structure is controlled by the interplay of inter- and intramolecular hydrogen bonds. acs.org The functional groups on the phenanthroline scaffold dictate the nature of these interactions, guiding the assembly into desired supramolecular forms with specific functions.

Design of Luminescent Materials and Optoelectronic Devices

Substituted phenanthrolines are critical components in the design of luminescent materials due to their ability to form stable complexes with a variety of metal ions, including lanthanides and transition metals. The derivatization of 5-bromo-1,10-phenanthroline into ligands for metals like Rhenium(I) has produced materials with exceptionally long-lived triplet excited states, a vital property for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The phenanthroline ligand acts as an "antenna," efficiently absorbing light energy and transferring it to the metal center, which then emits light. acs.org

Complexes of the parent compound, 2,9-dimethyl-1,10-phenanthroline (also known as neocuproine), with copper(I) are known to produce electrochemiluminescence. himedialabs.com This property is the basis for their use in certain types of light-emitting electrochemical cells and sensors. Furthermore, the reactivity of the bromo-substituent allows for the covalent grafting of phenanthroline films onto electrode surfaces. The electrochemical reduction of the compound can create a random assembly of microelectrodes, opening pathways for new types of sensors and catalytic surfaces.

Application in Photovoltaic Systems, including Dye-Sensitized Solar Cells

In the field of solar energy, this compound serves as a key precursor for ligands used in dye-sensitized solar cells (DSSCs). Copper(I) complexes based on the 2,9-dimethyl-1,10-phenanthroline (DMP) framework are considered promising alternatives to more expensive ruthenium-based dyes. researchgate.net These copper complexes exhibit several desirable photophysical properties for a DSSC dye, including strong metal-to-ligand charge transfer (MLCT) absorption in the visible spectrum and a relatively long excited-state lifetime. researchgate.net

However, there are challenges, such as the tendency of Cu(I) complexes to be unstable in solution and their incompatibility with the commonly used iodide/triiodide (I⁻/I₃⁻) redox mediator. researchgate.net To overcome these issues, research has focused on pairing these copper-based dyes with alternative redox couples, such as cobalt-based mediators. researchgate.net Studies have explored the synthesis of complex phenanthroline ligands, sometimes starting from precursors like 5-bromo-1,10-phenanthroline, to optimize the performance and stability of photosensitizers in DSSCs. researchgate.net

| Property | [Cu(DMP)₂]⁺-based Dyes | Conventional Ru(II)-based Dyes |

|---|---|---|

| Absorption | Strong MLCT absorption in the visible range. researchgate.net | Intense absorption across the visible spectrum. researchgate.net |

| Excited-State Lifetime | Relatively long lifetime. researchgate.net | Long-lived excited states. researchgate.net |

| Redox Mediator Compatibility | Incompatible with I⁻/I₃⁻; requires alternatives like cobalt mediators. researchgate.net | Generally compatible with I⁻/I₃⁻, though alternatives are explored. researchgate.net |

| Cost/Abundance | Based on abundant and low-cost copper. | Based on rare and expensive ruthenium. |

Exploration as Selective Separation Agents in Chemical Processes

The specific coordination properties of the 2,9-dimethyl-1,10-phenanthroline scaffold make it a candidate for designing selective separation and extraction agents. The steric hindrance provided by the methyl groups at the 2 and 9 positions prevents the formation of octahedral complexes typical for many metal ions, while favoring tetrahedral coordination. This has been exploited for the selective extraction of lithium(I), which readily adopts a tetrahedral coordination sphere. researchgate.net The use of sterically hindered bidentate ligands based on 1,10-phenanthroline has been shown to improve the selectivity of lithium extraction over other alkali metals like sodium and potassium. researchgate.net

Furthermore, derivatives of the phenanthroline core, such as 1,10-phenanthroline-2,9-dicarboxamides, have been investigated for the selective separation of trivalent f-block elements. rsc.org In studies using ionic liquids as the solvent, these ligands demonstrated high efficiency and selectivity, achieving separation factors greater than 50 for americium over europium. rsc.org The ability to modify the phenanthroline backbone, for example at the 5-position, allows for tuning the solubility and extraction properties of the agent for specific chemical processes.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems like molecules. For substituted phenanthrolines, DFT is instrumental in rationalizing their behavior as ligands in metal complexes and as standalone organic functional units. researchgate.net The introduction of a bromine atom at the 5-position and methyl groups at the 2- and 9-positions of the phenanthroline core specifically modifies its electronic landscape. The bromine atom acts as an electron-withdrawing group, which can influence the electron density across the aromatic system and the coordinating nitrogen atoms. smolecule.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that helps determine a molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

While specific calculated values for 5-bromo-2,9-dimethyl-1,10-phenanthroline are not broadly published, the general trend for halogenated phenanthrolines suggests a modulation of the frontier orbitals that is critical for its function in forming stable metal complexes and for its potential in materials science.

DFT calculations are highly effective in predicting the redox potentials of molecules. Theoretical models can calculate ionization potentials and electron affinities, which are directly related to a molecule's oxidation and reduction potentials, respectively. For series of substituted phenanthroline ligands, DFT studies have demonstrated a strong linear correlation between calculated HOMO energies and experimentally measured oxidation potentials, particularly when these ligands are part of a metal complex. researchgate.net

Similarly, a correlation exists between the calculated LUMO energies and the reduction potentials of the ligands. researchgate.net For this compound, the presence of the electron-withdrawing bromine substituent would be expected to make the ligand more susceptible to reduction (i.e., have a less negative reduction potential) compared to the unsubstituted parent compound, a prediction that can be quantified through DFT. Validating these theoretical predictions against experimental electrochemical data, such as that from cyclic voltammetry, is a common practice that strengthens the reliability of the computational models.

Computational Modeling of Photophysical Parameters

The photophysical properties of a molecule, such as its absorption and emission spectra, are governed by its electronic structure and the transitions between electronic states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to model these parameters by calculating the energies of electronic excited states.

For phenanthroline-based compounds, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). When complexed with a metal, it can also model metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the vibrant colors and emissive properties of such complexes. researchgate.net The specific substituents on the phenanthroline ring—in this case, the bromo and dimethyl groups—play a crucial role in tuning these photophysical properties. Computational modeling allows for a systematic investigation of how these substitutions shift absorption and emission wavelengths, which is vital for applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors. acs.org

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational for technologies like frequency conversion and optical switching. Computational methods, including DFT, can be used to predict the NLO properties of molecules by calculating their hyperpolarizabilities.

Molecules with large π-conjugated systems and significant charge asymmetry, often created by linking electron-donating and electron-withdrawing groups, tend to have large NLO responses. The structure of this compound, with its extensive aromatic system and the electron-withdrawing bromine atom, suggests potential for NLO activity. Theoretical calculations would involve computing the first and second hyperpolarizabilities (β and γ) to quantify this potential. Such predictive studies are invaluable as they can screen candidate molecules for promising NLO properties before undertaking the effort of synthesis and experimental characterization.

Conclusion and Future Research Perspectives

Synthesis of Key Research Contributions

The unique properties of 5-bromo-2,9-dimethyl-1,10-phenanthroline stem from the specific arrangement of its functional groups. The methyl groups at the 2 and 9 positions introduce steric hindrance around the nitrogen atoms, which can influence the coordination geometry and stability of its metal complexes. wikipedia.org The bromine atom at the 5-position, with its electron-withdrawing nature, modulates the electronic properties of the aromatic system, impacting the reactivity and photophysical characteristics of the molecule and its derivatives. smolecule.com

The synthesis of this compound typically begins with the commercially available precursor, 2,9-dimethyl-1,10-phenanthroline, also known as neocuproine (B1678164). smolecule.com The key transformation is the selective bromination at the 5-position of the phenanthroline ring. This is generally achieved through electrophilic aromatic substitution, where bromine is introduced under controlled conditions. smolecule.com The reaction often requires a suitable solvent and may be facilitated by a catalyst to ensure high yield and regioselectivity. Following the reaction, purification of the crude product is carried out using standard techniques such as recrystallization or column chromatography to obtain the pure this compound. smolecule.com

A significant area of research involving this compound is its use as a precursor for the synthesis of more complex molecules. For instance, it has been utilized in the preparation of 5-bromo-1,10-phenanthroline-2,9-dicarboxaldehyde. This dialdehyde (B1249045) is a valuable building block for creating novel Schiff bases through condensation reactions with various amines, including those containing sulfur. smolecule.comnih.gov The resulting Schiff base ligands can then be used to form coordination complexes with a range of metal ions.

The primary research application of this compound is as a ligand in coordination chemistry. smolecule.com Its ability to form stable complexes with various transition metals, including copper(II) and silver(I), has been explored. smolecule.com These metal complexes are central to investigations into catalysis, the development of new materials, and potential applications in medicinal chemistry. smolecule.com The specific combination of the bromo and dimethyl substituents on the phenanthroline framework imparts unique characteristics to these complexes, influencing their structure, reactivity, and biological activity. smolecule.com

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₁BrN₂ |

| Molecular Weight | 287.16 g/mol |

| Melting Point | 178-182 °C |

| CAS Number | 851916-54-6 |

Identification of Emerging Research Avenues

The existing body of research on this compound and its derivatives provides a solid foundation for several emerging research avenues.

Advanced Catalysis: While the catalytic potential of metal complexes with phenanthroline ligands is well-established, the specific influence of the 5-bromo and 2,9-dimethyl substitution pattern warrants further investigation. Future studies could focus on the application of its transition metal complexes in a wider range of organic transformations. The electron-withdrawing nature of the bromine atom could be harnessed to modulate the redox properties of the metal center, potentially leading to novel catalytic activities or enhanced efficiencies in reactions such as oxidation, reduction, and cross-coupling reactions.

Functional Materials: The unique photophysical properties that can arise from metal complexes of substituted phenanthrolines open up possibilities in materials science. Research into the luminescent properties of ruthenium(II) and other transition metal complexes of this compound is a promising direction. nih.gov The heavy bromine atom could influence intersystem crossing and the lifetime of excited states, which are critical parameters for applications in areas like organic light-emitting diodes (OLEDs), chemical sensors, and photosensitizers for photodynamic therapy or photocatalysis. lu.sersc.org

Bioinorganic and Medicinal Chemistry: The interaction of metal complexes with biological macromolecules is a field of intense research. The ability of phenanthroline complexes to interact with DNA is a key aspect of their potential as antimicrobial and anticancer agents. smolecule.comnih.gov Future research could focus on detailed studies of the interaction of this compound-metal complexes with specific DNA structures, such as G-quadruplexes, and their potential to act as targeted therapeutic agents. nih.gov The steric bulk of the methyl groups and the electronic influence of the bromine atom could be systematically varied to optimize binding affinity and biological activity. smolecule.comnih.gov Furthermore, exploring the cytotoxicity of these complexes against a broader range of cancer cell lines and pathogenic microbes is a critical next step. nih.govrsc.org

Supramolecular Chemistry: The rigid and planar nature of the phenanthroline scaffold makes it an excellent building block for the construction of complex supramolecular architectures. The bromo-substituent on this compound provides a handle for further functionalization through cross-coupling reactions, allowing for the creation of larger, multi-component systems with tailored properties for applications in molecular recognition, self-assembly, and the development of molecular machines.

Interdisciplinary Impact and Broader Implications for Chemical Science

The study of this compound and its derivatives has implications that extend across multiple disciplines, highlighting the interconnectedness of modern chemical science.

The synthesis and characterization of this compound and its metal complexes contribute to the fundamental understanding of structure-property relationships in coordination chemistry. The systematic variation of substituents on the phenanthroline ligand provides valuable data for computational chemists to develop and refine theoretical models that can predict the electronic, spectroscopic, and reactive properties of transition metal complexes. nih.gov This synergy between experimental and theoretical chemistry accelerates the rational design of new molecules with desired functionalities.

In the field of materials science, the development of new luminophores and photosensitizers based on this scaffold could lead to advancements in energy conversion technologies and medical diagnostics. For example, more efficient photosensitizers for photodynamic therapy would have a direct impact on cancer treatment, offering more targeted and less invasive therapeutic options.

From a medicinal chemistry perspective, the exploration of phenanthroline-based compounds as potential drug candidates contributes to the ongoing search for new antimicrobial and anticancer agents. smolecule.comnih.gov The insights gained from studying the mechanism of action of these compounds at a molecular level can inform the design of future generations of therapeutics that can overcome drug resistance.

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-2,9-dimethyl-1,10-phenanthroline, and how can reaction conditions be optimized?

The compound is synthesized via bromination of 2,9-dimethyl-1,10-phenanthroline hemihydrate. A three-step procedure involving radical bromination with -bromosuccinimide (NBS) or hydrobromic acid yields this compound with 85% efficiency . Reaction time is critical: extending it from 12 to 24 hours increases dialdehyde yields from 62% to 82% . Purification via recrystallization (ethanol) or column chromatography (ethyl acetate/dichloromethane) ensures high purity.

Q. Which characterization techniques are essential for confirming the structure of this compound?

Key methods include:

- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., aromatic protons at δ 8.5–8.9 ppm and bromine-induced deshielding) .

- IR spectroscopy : C-Br stretching (~550 cm) and C=N vibrations (~1566 cm) .

- Mass spectrometry : LC-MS identifies molecular ions (e.g., m/z 675 [M+H] and fragmentation patterns like loss of Br (Δm/z ~80)) .

Q. What are the primary applications of this compound in coordination chemistry?

It serves as a ligand for copper(I) complexes, stabilizing photophysical properties via steric hindrance from methyl and bromo groups. These complexes exhibit luminescence and DNA-binding capabilities, making them useful in bioimaging and catalysis . For example, [Cu(5-bromo-2,9-dimethyl-phen)] shows enhanced stability in aqueous media compared to non-brominated analogs .

Advanced Research Questions

Q. How do substituents (Br, CH) influence the electronic and steric properties of 1,10-phenanthroline ligands?

- Electronic effects : Bromine’s electron-withdrawing nature reduces ligand basicity, altering metal-ligand charge transfer (MLCT) transitions in complexes. Methyl groups donate electrons, increasing π-backbonding in Cu(I) complexes .

- Steric effects : 2,9-dimethyl groups enforce a flattened geometry in [Cu(phen)], enhancing photostability. Bromine at position 5 further restricts rotational freedom, improving luminescence quantum yields by 15–20% compared to non-brominated derivatives .

Q. What methodologies resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies in dialdehyde yields (e.g., 62% vs. 82%) arise from reaction time and purification protocols. Kinetic studies show bromination proceeds via a radical mechanism with a half-life of ~4 hours . Optimizing reaction duration (24 hours) and using degassed solvents (to suppress side reactions) improve reproducibility. Chromatographic purification over recrystallization minimizes byproduct retention .

Q. How can Schiff base derivatives of this compound be tailored for antimicrobial or anticancer activity?

Condensation with sulfur-containing amines (e.g., 2-mercaptoaniline) forms thiazole-fused derivatives (e.g., 2,9-di-(benzo[d]thiazol-2-yl)-5-bromo-phenanthroline). These exhibit:

- Antibacterial activity : MIC values of 4–8 µg/mL against S. aureus due to thiol-mediated membrane disruption .

- Anticancer potential : IC values of 12–18 µM in HeLa cells via intercalation-induced DNA cleavage, confirmed by comet assays .

Q. What advanced spectroscopic techniques elucidate its interaction with biomolecules?

- Circular dichroism (CD) : Detects groove-binding to DNA (e.g., negative induced CD bands at 275 nm) .

- Fluorescence quenching : Stern-Volmer plots quantify binding constants () with serum albumin (e.g., M) .

- EPR spectroscopy : Identifies radical species (e.g., phenoxyl radicals) generated during oxidative DNA cleavage .

Methodological Guidance

- Synthetic Optimization : Use degassed solvents and inert atmospheres to suppress radical side reactions .

- Bioactivity Screening : Pair Schiff base derivatives with transition metals (e.g., Co(II), Cu(II)) to enhance DNA-binding via mixed-ligand effects .

- Data Validation : Cross-reference NMR assignments with computational tools (e.g., DFT calculations for chemical shifts) to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.